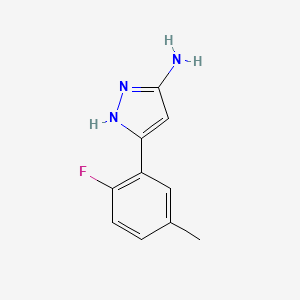
3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate phenylboronic acid with a pyrazole derivative in the presence of a transition metal catalyst . This is a type of Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be expected to include a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a phenyl ring (a six-membered ring of carbon atoms) which is substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis
In general, phenylpyrazoles can participate in various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with boronic acids . The specific reactions that “this compound” can participate in would depend on the specific conditions and reagents present .Aplicaciones Científicas De Investigación
Multi-Responsive Properties in Chemosensors
A study by Gao et al. (2018) synthesized a novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine, demonstrating its multi-responsive properties influenced by UV/Vis lights and metal ions. This compound showed excellent fluorescence sensing ability for Al3+ and Zn2+ with a very low detection limit and was successfully applied in detecting these ions in actual water samples (Gao et al., 2018).
Antimicrobial Activity
Mistry et al. (2016) focused on synthesizing various derivatives of 3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl and evaluating their antimicrobial activity. Several compounds demonstrated excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).
Reductive Amination Process
Bawa et al. (2009) described a reductive amination process involving 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline, highlighting the synthesis of secondary amines and their importance in pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).
Intramolecular Hydrogen Bonding in Pyrazole Derivatives
Szlachcic et al. (2020) analyzed pyrazole derivatives and discussed the high temperature requirements for the reductive cyclization of these derivatives, considering the existence of intramolecular hydrogen bonds (Szlachcic et al., 2020).
Corrosion Inhibition in Pure Iron
Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on corrosion of pure iron in acidic media. These compounds showed efficient inhibition, with the efficiency increasing with the concentration (Chetouani et al., 2005).
Apoptosis Induction and Anti-Infective Properties
Bansal et al. (2020) synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, which were evaluated for their anti-infective and cytotoxic activities. Some derivatives showed significant apoptosis induction in tested cells (Bansal et al., 2020).
Propiedades
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRGBIBAWNHZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445541.png)
![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)
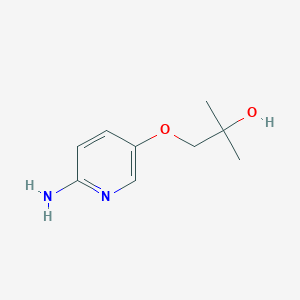
![7-ethyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445545.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2445551.png)
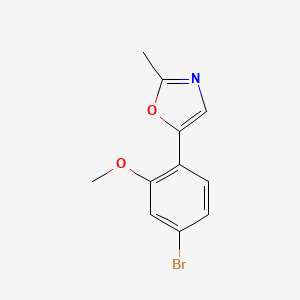
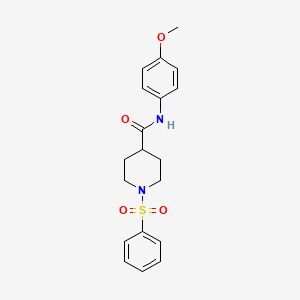
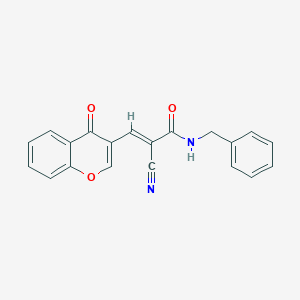
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2445555.png)
![2-Bromo-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B2445556.png)
![5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2445557.png)
![Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B2445560.png)
